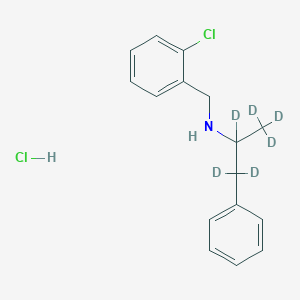
rac Clobenzorex-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Clobenzorex-d6 Hydrochloride: is a deuterated form of Clobenzorex, a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Clobenzorex due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Clobenzorex-d6 Hydrochloride involves the condensation of amphetamine with 2-chlorobenzaldehyde to form a Schiff base, which is then reduced using sodium borohydride. The deuterated version is synthesized similarly, with deuterium atoms incorporated at specific positions to create the labeled compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically supplied as a hydrochloride salt for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions: rac Clobenzorex-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediates back to the parent amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted aromatic compounds .
Applications De Recherche Scientifique
rac Clobenzorex-d6 Hydrochloride is extensively used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for studying the metabolic pathways and pharmacokinetics of Clobenzorex.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research on this compound helps in understanding its potential therapeutic uses and side effects.
Mécanisme D'action
rac Clobenzorex-d6 Hydrochloride exerts its effects by stimulating the central nervous system. It acts as a prodrug, metabolizing into active compounds that increase the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, reduced appetite, and enhanced mood. The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparaison Avec Des Composés Similaires
Clobenzorex: The non-deuterated form, used as an appetite suppressant.
Amphetamine: A stimulant with similar central nervous system effects.
Methamphetamine: A potent central nervous system stimulant with a higher potential for abuse.
Uniqueness: rac Clobenzorex-d6 Hydrochloride is unique due to its deuterium labeling, which provides stability and allows for detailed pharmacokinetic studies. This isotopic labeling helps in distinguishing the compound from its non-deuterated counterparts in metabolic studies .
Propriétés
Formule moléculaire |
C16H19Cl2N |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H/i1D3,11D2,13D; |
Clé InChI |
ASTCUURTJCZRSC-WXVCLZDVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


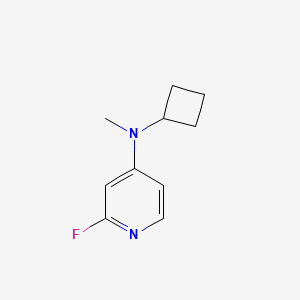

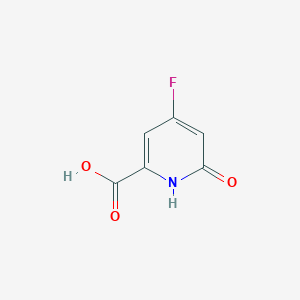
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
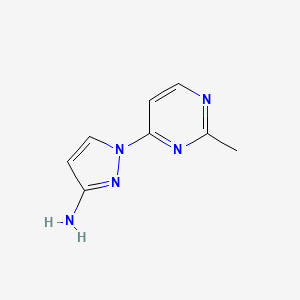
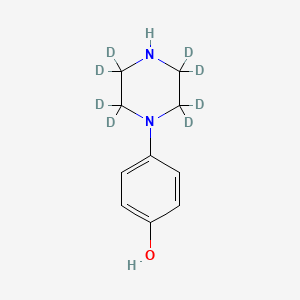
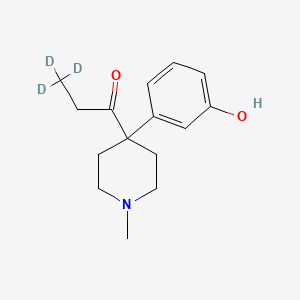
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)

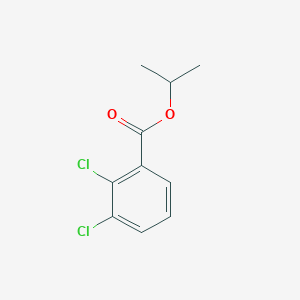
![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)

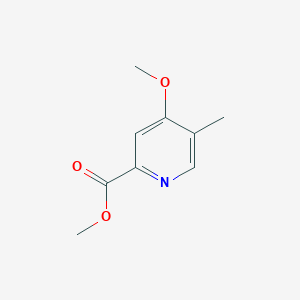
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
